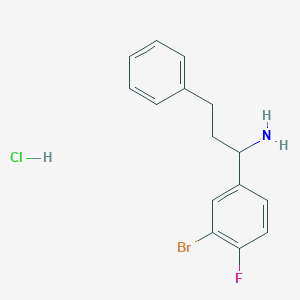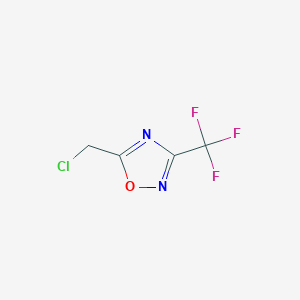
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C4H2ClF3N2O and its molecular weight is 186.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Yang et al. (2007) demonstrated the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds through reactions involving 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole and various unsaturated compounds (Yang et al., 2007). Similarly, Sağırlı and Dürüst (2018) explored reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to the formation of acetonitriles and alkanes through a non-reductive decyanation pathway (Sağırlı & Dürüst, 2018).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, certain derivatives of this compound have been investigated for their biological activities. Rai et al. (2010) synthesized and characterized novel compounds derived from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, showing significant antibacterial activity (Rai et al., 2010). Furthermore, Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, showing potential as an anticancer agent (Zhang et al., 2005).
Photoreactivity and Applications in Optoelectronics
The photoreactivity of fluorinated 1,2,4-oxadiazoles, including those with chloromethyl and trifluoromethyl groups, has been studied for their potential applications in optoelectronics. Pace et al. (2004) investigated the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, emphasizing their applications in the synthesis of fluorinated heterocycles (Pace et al., 2004). Additionally, Buscemi et al. (2006) synthesized 5-pentafluorophenyl-1,2,4-oxadiazoles for potential use as light-emitters in optoelectronic devices (Buscemi et al., 2006).
Mécanisme D'action
Target of Action
Compounds containing trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethyl-containing compounds are known to undergo c–f bond activation, which is a challenging task in organic synthesis . This process allows for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a known process involving trifluoromethyl-containing compounds .
Result of Action
The activation of the c–f bond in trifluoromethyl-containing compounds is known to lead to the synthesis of diverse fluorinated compounds .
Action Environment
It is known that the biomass-derived platform chemical 5-(chloromethyl)furfural can be converted into the antiulcer drug ranitidine (zantac) in four steps with an overall 68% isolated yield , suggesting that environmental factors such as the source of the compound can influence its action.
Orientations Futures
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O/c5-1-2-9-3(10-11-2)4(6,7)8/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACHKVQSVMCWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100442-49-7 |
Source


|
| Record name | 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)
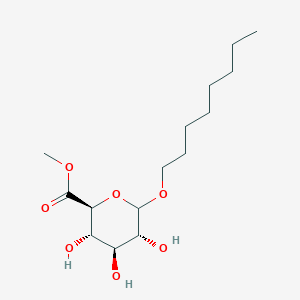

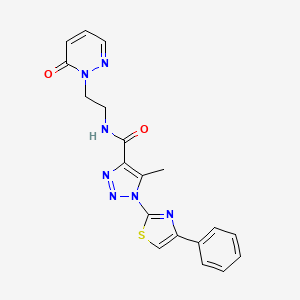

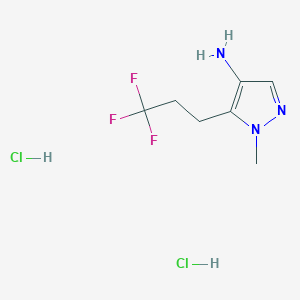


![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)
